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Compound Name: C646
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For Researchers, Scientists, and Drug Development Professionals

C646 is a potent and selective small molecule inhibitor of the p300/CBP family of histone
acetyltransferases (HATS), crucial regulators of gene transcription. This guide provides an in-
depth exploration of the molecular mechanisms of C646, its impact on various signaling
pathways, and detailed experimental protocols for its study.

Core Mechanism of Action

C646 acts as a competitive inhibitor of the histone acetyltransferase p300 and its close
homolog, CREB-binding protein (CBP), with a reported inhibition constant (Ki) of 400 nM.[1][2]
By binding to the HAT domain, C646 blocks the transfer of acetyl groups from acetyl-CoA to
lysine residues on histone tails and other protein substrates. This inhibition of acetylation,
particularly on histone H3 at lysines 9, 18, and 27 (H3K9ac, H3K18ac, H3K27ac), leads to a
more condensed chromatin structure, rendering gene promoters less accessible to transcription
factors and the transcriptional machinery, ultimately resulting in the repression of gene
expression.[3][4]

While its primary mechanism is the inhibition of p300/CBP, some studies have noted that at
higher concentrations (starting from 7 uM), C646 can also exhibit inhibitory effects on histone
deacetylases (HDACSs), which could lead to a paradoxical increase in global histone
acetylation.[5][6] This highlights the importance of careful dose-response studies to delineate
its precise effects in experimental systems.
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Impact on Key Signaling Pathways

The inhibitory action of C646 on p300/CBP has profound effects on numerous signaling
pathways that are critical in both normal physiology and disease states.

The NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) pathway is a cornerstone of the inflammatory response.
The transcriptional activity of the p65 subunit of NF-kB is enhanced by p300/CBP-mediated
acetylation.[5] By inhibiting p300/CBP, C646 effectively reduces the acetylation of p65, thereby
dampening the expression of pro-inflammatory genes.[5][6][7]
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C646 Inhibition of the NF-kB Pathway
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Caption: C646 inhibits NF-kB mediated pro-inflammatory gene transcription.
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Cancer-Related Pathways

C646 has demonstrated significant anti-neoplastic effects in various cancer models by
impinging on pathways essential for cell survival, proliferation, and invasion.[8][9] Treatment
with C646 has been shown to downregulate the expression of key proteins such as c-Met, Akt,
and Bcl-2, while upregulating the pro-apoptotic protein Bax.[8][9] Furthermore, it can induce
cell cycle arrest by inhibiting the expression of cell cycle-associated genes like Cyclin B1 and
CDK1.[3]
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Caption: C646 downregulates oncogenic pathways in cancer cells.
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Quantitative Data Summary

The following tables summarize the quantitative effects of C646 on various cellular processes

and gene expression.

Table 1: Inhibitory Activity of C646

Parameter Value Target Assay Type
Ki 400 nM p300 Cell-free
IC50 Varies (UM range) p300/CBP In vitro/Cell-based

Table 2: Effects of C646 on Gene Expression

C646
Gene(s) Effect Cell Type/Model .
Concentration
Murine Macrophages
TNFaq, iINOS, IL-1(, o (RAW264.7),
Inhibition o 15-30 uM
IL-12b Precision-cut lung
slices
o Animal model of -
COX-2 Inhibition ) ] Not specified
neuropathic pain
o TGFpB-activated LX2
PLK1, aSMA, COLI Inhibition 20 uM
cells
Pancreatic cancer
Cyclin B1, CDK1 Inhibition cells (PSN1, 30 uM
MIAPaCa2)
c-Met, Akt, Bcl-2,
) o Gastric cancer cell -
Cyclin D1, MMP7, Inhibition i Not specified
ines
MMP9
p53, p21 Augmentation Cervical cancer cells Dose-dependent

Table 3: Cellular Effects of C646
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Effect Cell Type/Model C646 Concentration
) ) Prostate and Gastric cancer
Apoptosis Induction 20-25 uM
cells
Inhibition of Cell Proliferation Pancreatic cancer cells 20-30 uM
G2/M Cell Cycle Arrest Pancreatic cancer cells 30 uM
) o Non-small cell lung carcinoma -
Radiosensitization I Not specified
cells

Detailed Experimental Protocols
Western Blot Analysis for Histone Acetylation

o Cell Culture and Treatment: Plate cells (e.g., A549, MIAPaCaz2) at a density of 1x1076 cells
per 100 mm dish. Allow cells to adhere overnight. Treat cells with desired concentrations of
C646 (e.g., 10, 20, 40 uM) or DMSO as a vehicle control for 24-48 hours.

o Histone Extraction: Aspirate media, wash cells with ice-cold PBS containing 5 mM sodium
butyrate (to inhibit HDAC activity). Lyse cells in Triton Extraction Buffer (TEB: PBS containing
0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3)
on ice for 10 minutes. Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei.
Resuspend the nuclear pellet in 0.2 N HCI and incubate overnight at 4°C with gentle rotation.
Centrifuge at 2000 rpm for 10 minutes at 4°C and collect the supernatant containing the
acid-soluble histones.

» Protein Quantification: Determine protein concentration using a Bradford or BCA protein
assay.

e SDS-PAGE and Transfer: Load 15-20 ug of histone extract per lane on a 15% SDS-
polyacrylamide gel. Run the gel and transfer proteins to a PVDF membrane.

e Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at
room temperature. Incubate with primary antibodies against acetylated histones (e.g., anti-
acetyl-Histone H3 (Lys9), anti-acetyl-Histone H3 (Lys27)) and a loading control (e.g., anti-
Histone H3) overnight at 4°C. Wash the membrane three times with TBST. Incubate with
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HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and
develop the blot using an ECL substrate.

RT-gPCR for Gene Expression Analysis

o Cell Culture and Treatment: Seed cells in 6-well plates and treat with C646 as described
above.

o RNA Extraction: After treatment, wash cells with PBS and lyse them directly in the well using
a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Purify
total RNA according to the manufacturer's protocol, including an on-column DNase digestion
step.

o CDNA Synthesis: Synthesize first-strand cDNA from 1 pug of total RNA using a reverse
transcription kit with oligo(dT) and/or random hexamer primers.

e gPCR: Perform gquantitative PCR using a SYBR Green-based master mix and gene-specific
primers. A typical reaction setup is: 10 pL of 2x SYBR Green Master Mix, 1 pL of forward
primer (10 uM), 1 pL of reverse primer (10 uM), 2 uL of diluted cDNA, and nuclease-free
water to a final volume of 20 pL. Use a housekeeping gene (e.g., GAPDH, ACTB) for
normalization. Analyze the data using the 2*-AACt method.

Chromatin Immunoprecipitation (ChiP) Assay

¢ Cell Culture and Crosslinking: Grow cells to 80-90% confluency and treat with C646.
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final
concentration of 1% and incubating for 10 minutes at room temperature. Quench the
crosslinking reaction by adding glycine to a final concentration of 125 mM.

e Cell Lysis and Sonication: Wash cells with ice-cold PBS and harvest. Lyse the cells and
nuclei. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

e Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads.
Incubate the chromatin overnight at 4°C with an antibody specific for the protein of interest
(e.g., anti-p300, anti-H3K27ac) or a negative control IgG.
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e Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA
complexes.

» Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE
buffers to remove non-specific binding. Elute the complexes from the beads.

» Reverse Crosslinking and DNA Purification: Reverse the crosslinks by incubating at 65°C
overnight with NaCl. Treat with RNase A and Proteinase K. Purify the immunoprecipitated
DNA using a PCR puirification kit.

e Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions
of target genes.

Experimental Workflow Visualization
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Caption: A typical experimental workflow to investigate the impact of C646.

This guide provides a comprehensive overview of the current understanding of C646's impact
on gene transcription. As research progresses, a more nuanced picture of its cellular effects
and therapeutic potential will continue to emerge. The provided protocols and data serve as a
foundation for researchers to design and execute further investigations into this important
epigenetic modulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. medchemexpress.com [medchemexpress.com]
o 2. selleckchem.com [selleckchem.com]
o 3. researchgate.net [researchgate.net]

e 4. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in
pancreatic cancer - PMC [pmc.ncbi.nim.nih.gov]

e 5. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene
expression and inhibits histone deacetylases - PMC [pmc.ncbi.nim.nih.gov]

¢ 6. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene
expression and inhibits histone deacetylases - PubMed [pubmed.nchbi.nlm.nih.gov]

e 7.bms-626529.com [bms-626529.com]
o 8. researchgate.net [researchgate.net]

e 9. Histone acetyltransferase p300/CBP inhibitor C646 blocks the survival and invasion
pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [The Impact of C646 on Gene Transcription: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7789139#exploring-the-impact-of-c646-on-gene-
transcription]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b7789139?utm_src=pdf-body
https://www.benchchem.com/product/b7789139?utm_src=pdf-body
https://www.benchchem.com/product/b7789139?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/C646.html
https://www.selleckchem.com/products/c646.html
https://www.researchgate.net/figure/C646-inhibits-expressions-of-G2-M-cell-cycle-associated-genes-A-B-Expression-profiles_fig3_351527021
https://pmc.ncbi.nlm.nih.gov/articles/PMC8115044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8115044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4871277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4871277/
https://pubmed.ncbi.nlm.nih.gov/26718586/
https://pubmed.ncbi.nlm.nih.gov/26718586/
https://bms-626529.com/index.php?g=Wap&m=Article&a=detail&id=7161
https://www.researchgate.net/publication/320573561_Histone_acetyltransferase_p300CBP_inhibitor_C646_blocks_the_survival_and_invasion_pathways_of_gastric_cancer_cell_lines
https://pubmed.ncbi.nlm.nih.gov/29075795/
https://pubmed.ncbi.nlm.nih.gov/29075795/
https://www.benchchem.com/product/b7789139#exploring-the-impact-of-c646-on-gene-transcription
https://www.benchchem.com/product/b7789139#exploring-the-impact-of-c646-on-gene-transcription
https://www.benchchem.com/product/b7789139#exploring-the-impact-of-c646-on-gene-transcription
https://www.benchchem.com/product/b7789139#exploring-the-impact-of-c646-on-gene-transcription
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7789139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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